molecular formula C8H10ClN3 B2836739 3-(Hydrazinylmethyl)benzonitrile hydrochloride CAS No. 1375474-54-6

3-(Hydrazinylmethyl)benzonitrile hydrochloride

Cat. No.: B2836739
CAS No.: 1375474-54-6
M. Wt: 183.64
InChI Key: NTYADVNWVCFUHI-UHFFFAOYSA-N
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Description

“3-(Hydrazinylmethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is used in various chemical reactions and has a molecular weight of 183.64 .


Synthesis Analysis

The synthesis of benzonitrile derivatives, such as “this compound”, often involves the reaction of benzaldehyde and hydroxylamine hydrochloride . A green synthesis method has been proposed using ionic liquid as the recycling agent . The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an effective alternative to hydroxylamine hydrochloride . The ionic liquid exhibited multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10ClN3 . The molecular weight of this compound is 183.64 .

Scientific Research Applications

Inhibitors of Immune Complex Induced Inflammation

Derivatives of 3-(Hydrazinylmethyl)benzonitrile, such as 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, have been evaluated for their effectiveness in reducing inflammation caused by the immune complex. These compounds showed significant activity in both dermal and pleural reverse passive Arthus reactions in rats, similar to the activity of hydrocortisone and distinct from indomethacin. Structural activity relationship studies highlighted the essential role of the electron-rich nitrogen in the hydrazino group for inhibitory activity (Haviv et al., 1988).

Cytotoxic Studies

Hydrazones of 4-((E)-2- benzylidenehydrazinyl)benzonitriles, obtained by the condensation of 4-cyanophenylhydrazine hydrochloride with various aldehydes, displayed significant cytotoxicity against melanoma and glioma cell lines. This suggests the potential use of these compounds in developing treatments for cancer (Tripathi et al., 2019).

Antimicrobial Activity

Novel isatin derivatives prepared from 3-(benzylidenehydrazinylidene)-1,3-dihydro-2H-indol-2-one showed varied antibacterial and antifungal activities. This includes compounds that exhibited maximum activity, indicating their potential as antimicrobial agents (Katherashala & Bollam, 2014).

Antitumor Evaluation

Hydrazone derivatives have shown higher inhibitory effects towards breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines compared to standard treatments, revealing their potential as antitumor agents (Wardakhan & Samir, 2012).

Organometallic Chemistry

Research in organometallic chemistry has explored the hydration of nitriles to amides catalyzed by water-soluble complexes. This includes studies on the hydration of benzonitriles, which are relevant to understanding the reactivity and applications of "3-(Hydrazinylmethyl)benzonitrile hydrochloride" derivatives in aqueous solutions (Breno, Pluth, & Tyler, 2003).

Safety and Hazards

The safety data sheet for benzonitrile, a related compound, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Properties

IUPAC Name

3-(hydrazinylmethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-2-1-3-8(4-7)6-11-10;/h1-4,11H,6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYADVNWVCFUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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